molecular formula C6H5BrO4 B2624916 1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid CAS No. 89891-30-5

1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid

Cat. No.: B2624916
CAS No.: 89891-30-5
M. Wt: 221.006
InChI Key: SCANVLCIISWUFR-UHFFFAOYSA-N
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Description

1-bromo-4-oxo-3-oxabicyclo[310]hexane-6-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a bromine atom, a ketone group, and an oxirane ring within its molecular framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound, followed by cyclization to form the oxirane ring. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted bicyclic compounds .

Scientific Research Applications

1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
  • 1-fluoro-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
  • 1-iodo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid

Uniqueness

Compared to these similar compounds, 1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This uniqueness makes it particularly valuable in synthetic chemistry and various research applications .

Properties

IUPAC Name

1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO4/c7-6-1-11-5(10)3(6)2(6)4(8)9/h2-3H,1H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCANVLCIISWUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C(C2C(=O)O)C(=O)O1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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